Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a chemical compound belonging to the class of benzazepines, which are characterized by a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. The compound is classified under the CAS number 2126163-44-6 and has various synonyms that reflect its structural characteristics.
The synthesis of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often proprietary or vary based on laboratory practices.
The molecular structure of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can be described as follows:
The compound's structural representation can be illustrated using SMILES notation or InChI keys for computational modeling and analysis.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molar Mass | 205.25 g/mol |
CAS Number | 2126163-44-6 |
LogP | 2.38 |
Heavy Atoms Count | 16 |
Rotatable Bonds Count | 2 |
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for enhanced biological activity or different pharmacological profiles.
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is not fully elucidated but may involve:
Data supporting these mechanisms can be derived from pharmacological studies and receptor binding assays.
The physical and chemical properties of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate include:
Relevant data such as boiling point and melting point may not be readily available but are essential for practical applications.
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has potential applications in several scientific fields:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the seven-membered azepine ring central to methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate derivatives. This approach leverages diene precursors featuring ortho-allyl-substituted aniline intermediates, which undergo cyclization in the presence of ruthenium-based catalysts. Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) demonstrates exceptional efficiency in these transformations, achieving ring closure at moderate temperatures (40–60°C) with yields exceeding 75% [7]. Catalyst selection critically influences stereochemical outcomes, with Grela-type catalysts enhancing Z-selectivity in exocyclic alkenyl derivatives [6].
Intramolecular 1,3-dipolar cycloadditions further expand the utility of RCM-derived intermediates. N-Alkenyl-ortho-allylanilines undergo selective oxidation to generate azomethine ylides, which spontaneously undergo cyclization to form 1,4-epoxy-2-vinyltetrahydro-1-benzazepines. These epoxides serve as versatile precursors for carboxylated derivatives through controlled hydrolysis and esterification sequences [7]. The scalability of RCM is evidenced by decagram syntheses of advanced intermediates, though rigorous oxygen exclusion remains essential to prevent catalyst deactivation.
Table 1: Catalyst Performance in Benzazepine Ring-Closing Metathesis
Catalyst Type | Temperature (°C) | Yield Range (%) | Key Stereochemical Outcome |
---|---|---|---|
Grubbs II | 40–60 | 75–85 | Moderate E/Z selectivity |
Hoveyda-Grubbs II | 60–80 | 70–88 | Enhanced functional group tolerance |
Grela catalyst | 50 | 82–90 | High Z-selectivity for alkenyl derivatives |
Multicomponent reactions (MCRs) enable efficient assembly of structurally complex benzazepine derivatives, particularly those incorporating tetrazole pharmacophores. Ugi-azide reactions between methyl 2-formylbenzoate derivatives, primary amines, isocyanides, and TMS-azide yield tetrazole-functionalized benzazepines in a single operation. This approach demonstrates remarkable atom economy, constructing four bonds (C-C, C-N, and two N-N bonds) while generating water as the primary byproduct [8].
Reaction optimization reveals that polar aprotic solvents (DMF, NMP) at 80–100°C provide optimal yields (68–75%) compared to protic solvents. Sterically hindered isocyanides like tert-butylisocyanide necessitate extended reaction times (24–36 hours) but deliver superior diastereoselectivity (dr > 5:1) in tetrazole adducts. Post-Ugi cyclization is facilitated by acid-mediated N-deprotection followed by microwave-assisted lactamization, achieving >90% conversion within 15 minutes at 150°C. These tetrazole derivatives exhibit enhanced dipole moments (calculated μ = 4.8–5.2 D), improving crystallinity for structural characterization [8].
Table 2: Tetrazole-Containing Benzazepines via Multicomponent Reactions
Isocyanide Reactant | Amine Reactant | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
tert-Butylisocyanide | Benzylamine | 36 | 72 | 5.3:1 |
Cyclohexylisocyanide | 4-Methoxyaniline | 24 | 68 | 3.2:1 |
1-Pentylisocyanide | Ammonium acetate | 18 | 75 | 1:1 (racemic) |
Strategic deployment of reductive amination and oxidative cleavage enables precise functionalization of the benzazepine core. N-Allyl aniline intermediates undergo boron trifluoride-catalyzed aromatic amino-Claisen rearrangement, producing ortho-allylanilines in 65–78% yield. Subsequent ozonolysis cleaves the terminal alkene to an aldehyde, enabling reductive amination with methyl glyoxylate to install the critical carboxylate moiety [4] [9]. Sodium triacetoxyborohydride proves superior to cyanoborohydride in these transformations, minimizing epimerization while tolerating electron-rich aryl systems.
Oxidative methods provide complementary routes to advanced intermediates. Manganese dioxide-mediated oxidation of 4-hydroxymethyl benzazepines generates aldehydes that undergo Wittig olefination, yielding α,β-unsaturated esters. Subsequent catalytic hydrogenation (Pd/C, 40 psi H₂) saturates the double bond without lactam reduction, delivering the target methyl carboxylate in 82% yield over two steps [6]. This approach circumvents the need for cryogenic conditions required in earlier lithiation-carboxylation protocols.
Table 3: Oxidative Methods for Benzazepine Carboxylate Precursors
Oxidative Method | Substrate | Product | Yield (%) | Key Advantage |
---|---|---|---|---|
Ozonolysis | N-Allyl benzazepine | Dialdehyde | 78 | Direct alkene cleavage |
MnO₂ oxidation | 4-Hydroxymethyl benzazepine | Aldehyde | 85 | Chemoselectivity |
TEMPO/BAIB oxidation | 4-Hydroxyethyl benzazepine | Carboxylic acid | 70 | Mild conditions (0°C to rt) |
Chiral resolution of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate derivatives leverages both enzymatic and chemical methodologies. Lipase-catalyzed kinetic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 48% conversion with >99% ee for the remaining (S)-enantiomer in the ester hydrolysis of racemic 4-hydroxybenzazepines [6]. The stereochemical outcome is rationalized by molecular docking studies indicating preferential binding of the R-enantiomer in the enzyme's active site.
Chiral auxiliaries provide an alternative route to enantiopure scaffolds. N-Acylation with (1R,2S)-1-amino-2-indanol generates diastereomeric amides separable by silica gel chromatography. Subsequent auxiliary cleavage via mild hydrazinolysis furnishes enantiomerically enriched amines (ee >98%) without racemization [1] [9]. For C3-substituted derivatives, asymmetric hydrogenation using DuPhos-Rh catalysts achieves 94% ee in the synthesis of methyl 3-aminobenzazepine-7-carboxylate, a key intermediate for neuroactive compounds.
Table 4: Enantioselectivity in Benzazepine Derivative Synthesis
Chiral Control Method | Substrate Class | Enantiomeric Excess (%) | Absolute Configuration |
---|---|---|---|
CAL-B lipase resolution | 4-Hydroxy-3-methyl | >99 (S) | S |
(1R,2S)-1-Aminoindanol | 1-Carboxamide | 98 | R |
DuPhos-Rh hydrogenation | 3-Amino-4,5-didehydro | 94 | R |
Sustainable synthetic advancements focus on solvent reduction, catalytic efficiency, and waste minimization in benzazepine chemistry. Microwave-assisted cyclizations enable 5–8-fold reduction in reaction times compared to thermal methods while improving yields by 12–18% in solvent-free conditions [8]. N-Alkylation reactions employing dimethyl carbonate as a green alkylating agent achieve 89% conversion at 150°C without metal catalysts, generating methanol and CO₂ as benign byproducts instead of alkyl halide wastes [4].
Continuous flow hydrogenation using polymer-incarcerated palladium catalysts (PI-Pd) enhances safety and efficiency in benzazepine saturation. Supercritical CO₂ serves as the reaction medium, enabling facile catalyst separation and product recovery while eliminating organic solvent use. This system achieves quantitative conversion in <10 minutes residence time with negligible palladium leaching (<5 ppm) [8]. Additionally, biphasic systems (water/toluene) for reductive aminations reduce environmental impact metrics (E-factor = 3.2) by 60% compared to traditional DCM-based protocols [9].
Table 5: Solvent Alternatives in Sustainable Benzazepine Synthesis
Conventional Solvent | Green Alternative | Process Application | Waste Reduction (%) |
---|---|---|---|
Dichloromethane | 2-MeTHF | Extraction | 45 |
DMF | Cyclopentyl methyl ether | SNAr reactions | 62 |
Hexane | Ethyl acetate from renewable sources | Chromatography | 100 (renewable carbon) |
Comprehensive Compound Index
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: